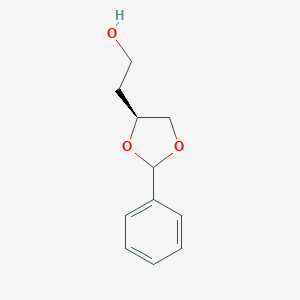

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Description

Properties

IUPAC Name |

2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOVEALVHXHJR-VUWPPUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370026 | |

| Record name | AC1MBZW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191354-62-8 | |

| Record name | AC1MBZW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Introduction

The definitive structural elucidation of synthesized organic compounds is a cornerstone of chemical research and pharmaceutical development.[1] this compound is a chiral molecule of interest, incorporating a 1,3-dioxolane ring which often serves as a protective group for aldehydes or 1,2-diols in multi-step syntheses.[2][3] Accurate and comprehensive spectroscopic analysis is paramount to confirm its identity, purity, and stereochemistry.

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. It synthesizes predictive data based on analogous structures with established field-proven protocols. The core of this guide is not merely to present data, but to explain the causal relationships between the molecule's structure and its spectroscopic output, thereby offering a self-validating system for researchers, scientists, and drug development professionals.

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals:

-

An aromatic phenyl ring at the C2 position.

-

A chiral center at the C4 position of the dioxolane ring.

-

A primary hydroxyl group at the terminus of the ethyl side chain.

-

A five-membered dioxolane ring , which is a cyclic acetal.

This guide will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both in-depth interpretation and practical experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information regarding connectivity and the local electronic environment of each atom.

¹H NMR Spectroscopy: A Detailed Analysis

The proton NMR spectrum is predicted to show distinct signals for the aromatic, acetal, dioxolane ring, and hydroxyethyl side-chain protons. The analysis requires careful consideration of diastereotopicity arising from the chiral center at C4.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.35 - 7.50 | Multiplet | - | 5H |

| Acetal-H (C2-H) | ~5.85 | Singlet | - | 1H |

| Dioxolane-H (C4-H) | ~4.30 | Multiplet | - | 1H |

| Dioxolane-H (C5-H) | ~4.15 (one H), ~3.65 (one H) | Multiplet | - | 2H |

| Methylene-H (Cα-H₂) | ~1.95 | Multiplet | - | 2H |

| Methylene-H (Cβ-H₂) | ~3.85 | Multiplet | - | 2H |

| Hydroxyl-H (O-H) | 1.5 - 4.0 (variable) | Broad Singlet | - | 1H |

Expert Interpretation:

-

Aromatic Protons (7.35 - 7.50 ppm): The five protons of the phenyl group will resonate in this typical downfield region due to the deshielding effect of the aromatic ring current. They will appear as a complex multiplet.

-

Acetal Proton (C2-H, ~5.85 ppm): This single proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding. Its chemical shift is highly diagnostic for the 2-substituted-1,3-dioxolane structure.[1] It is expected to be a singlet as there are no adjacent protons for coupling.

-

Dioxolane Ring Protons (C4-H, C5-H₂, ~3.65 - 4.30 ppm): These protons are attached to carbons bonded to oxygen, placing them in the 3.5-4.5 ppm range. The chiral center at C4 renders the two protons on C5 diastereotopic, meaning they are chemically non-equivalent. Consequently, they will have different chemical shifts and will couple to each other (geminal coupling) and to the C4 proton (vicinal coupling), resulting in complex multiplets. The C4 proton will also be a multiplet due to coupling with the C5 protons and the adjacent methylene protons of the side chain.

-

Hydroxyethyl Side-Chain Protons (Cα-H₂, Cβ-H₂): The methylene protons adjacent to the hydroxyl group (Cβ-H₂) are deshielded by the oxygen and are expected around 3.85 ppm.[4] The Cα-H₂ protons, being further from the electronegative groups, will appear more upfield at approximately 1.95 ppm. Both will be multiplets due to coupling with each other and, in the case of Cα-H₂, with the C4 proton.

-

Hydroxyl Proton (O-H, variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4] It typically appears as a broad singlet and can range from 1.5 to 4.0 ppm in a non-polar solvent like CDCl₃.[5] This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, a classic confirmatory test.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH | ~126 - 129 |

| Acetal C (C2) | ~103 |

| Dioxolane C (C4) | ~77 |

| Dioxolane C (C5) | ~70 |

| Methylene C (Cβ) | ~61 |

| Methylene C (Cα) | ~36 |

Expert Interpretation:

-

Aromatic Carbons (~126-138 ppm): The carbons of the phenyl ring resonate in the characteristic aromatic region. The quaternary carbon to which the dioxolane ring is attached will be distinct from the protonated carbons.

-

Acetal Carbon (C2, ~103 ppm): The acetal carbon, bonded to two oxygens, is significantly deshielded and appears in a diagnostic region between 95-105 ppm.[1][6]

-

Dioxolane Ring Carbons (C4, C5): These carbons, being part of the ether-like structure, are found in the 65-85 ppm range.[1] The C4 carbon, being substituted, will have a different chemical shift than the C5 carbon.

-

Side-Chain Carbons (Cα, Cβ): The carbon bearing the hydroxyl group (Cβ) is deshielded by the oxygen and is expected around 61 ppm. The more shielded Cα carbon will appear further upfield at approximately 36 ppm.[4]

NMR Experimental Protocol

This protocol ensures high-quality, reproducible data.

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6] For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

-

Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of 400 MHz or higher at room temperature.

-

Processing: Process the resulting Free Induction Decay (FID) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. The ¹H spectrum should be calibrated by setting the TMS peak to 0.00 ppm, and the ¹³C spectrum by setting the residual solvent peak of CDCl₃ to 77.16 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.[1] The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-O, and aromatic/aliphatic C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3600 - 3200 | O-H (alcohol) stretch | Broad, Strong |

| 3100 - 3000 | C-H (aromatic) stretch | Medium |

| 3000 - 2850 | C-H (aliphatic) stretch | Medium |

| 1600, 1495, 1450 | C=C (aromatic) stretch | Medium-Weak |

| 1200 - 1000 | C-O (acetal, alcohol) stretch | Strong |

Expert Interpretation:

-

O-H Stretch (3600 - 3200 cm⁻¹): The most prominent feature will be a broad, strong absorption band in this region, which is characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol.[8]

-

C-H Stretches (3100 - 2850 cm⁻¹): Two types of C-H stretching vibrations will be observed. Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the dioxolane ring and the ethyl side chain.[1]

-

C=C Aromatic Stretches (~1600-1450 cm⁻¹): Several sharp, medium-to-weak bands in this region confirm the presence of the phenyl group.

-

C-O Stretches (1200 - 1000 cm⁻¹): This region, often called the fingerprint region, will contain multiple strong, sharp peaks. These are highly characteristic of the C-O single bond stretches from both the acetal (C-O-C) and the primary alcohol (C-O-H) functionalities.[1]

IR Experimental Protocol

Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.

Methodology:

-

Sample Preparation: As the compound is likely a liquid or oil, the simplest method is to prepare a neat film. Place a single drop of the pure compound onto a salt (NaCl or KBr) plate.

-

Analysis: Place a second salt plate on top of the first to spread the liquid into a thin, uniform film. Mount the plates in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.[1]

Predicted Mass Spectrum Data (Electron Ionization, EI):

| m/z | Proposed Fragment Identity | Comments |

| 194 | [M]⁺ | Molecular Ion |

| 193 | [M-H]⁺ | Loss of a hydrogen atom |

| 149 | [M-CH₂CH₂OH]⁺ | Loss of the hydroxyethyl side chain |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 73 | [O-CH-(CH₂CH₂OH)]⁺ | Fragment from dioxolane ring cleavage |

Expert Interpretation:

-

Molecular Ion ([M]⁺, m/z 194): The molecular ion peak, corresponding to the molecular weight of the compound (C₁₁H₁₄O₃), should be observable, although it may be of low intensity in EI-MS due to the lability of the acetal.

-

[M-H]⁺ (m/z 193): Loss of a single hydrogen atom is a common fragmentation pathway, often from the acetal position, leading to a stable oxonium ion.[9]

-

[M-CH₂CH₂OH]⁺ (m/z 149): Cleavage of the C4-Cα bond results in the loss of the hydroxyethyl side chain (mass of 45), giving a fragment corresponding to the 2-phenyl-1,3-dioxolanyl cation. This is often a significant peak.[10]

-

Benzoyl Cation ([C₆H₅CO]⁺, m/z 105) and Phenyl Cation ([C₆H₅]⁺, m/z 77): These are highly characteristic fragments for compounds containing a benzoyl or phenyl group. The m/z 105 fragment is particularly stable and often a prominent peak in the spectrum of benzaldehyde acetals.[1]

-

Side Chain Fragments (m/z 73): Cleavage within the dioxolane ring can lead to fragments containing the side chain.

MS Experimental Protocol

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized. This can be done via a direct insertion probe or by using the output from a Gas Chromatograph (GC-MS).[11]

-

Ionization: In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form a radical cation (the molecular ion).[12]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis and Detection: The positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

References

-

Hydroxyl Groups in NMR : r/Chempros. (2023, March 16). Reddit. Retrieved February 20, 2026, from [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. (n.d.). Doc Brown's Chemistry. Retrieved February 20, 2026, from [Link]

-

Bicchi, C., & D'Amato, A. (1988). Identification of 1,3-Dioxolanes in Coffee-Like Flavorings. Journal of High Resolution Chromatography, 11(4), 324-326. Retrieved February 20, 2026, from [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. (n.d.). Doc Brown's Chemistry. Retrieved February 20, 2026, from [Link]

-

Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. (2017). Longdom Publishing. Retrieved February 20, 2026, from [Link]

-

Cerić, H., et al. (2016). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 21(11), 1549. Retrieved February 20, 2026, from [Link]

-

Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 2(5), 451-465. Retrieved February 20, 2026, from [Link]

-

Alcohols | OpenOChem Learn. (n.d.). Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 20, 2026, from [Link]

-

Welch, R. C., & Hunter, G. L. K. (1980). Mass spectral characterization of 2,4-disubstituted 1,3-dioxolanes found in flavors. Journal of Agricultural and Food Chemistry, 28(4), 860-862. Retrieved February 20, 2026, from [Link]

-

Casu, B., et al. (1966). HYDROXYL PROTON MAGNETIC RESONANCE IN RELATION TO RING SIZE, SUBSTITUENT GROUPS, AND MUTAROTATION OF CARBOHYDRATES. Journal of the American Chemical Society, 88(11), 2632-2641. Retrieved February 20, 2026, from [Link]

-

Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? (2018, March 12). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025, August 29). MDPI. Retrieved February 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

-

Electronic Supporting Information for Barium complexes with crown-ether-functionalised amidinate and iminoanilide ligands. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

H-NMR: cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved February 20, 2026, from [Link]

-

2-Phenyl-1,3-dioxolane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

1,3-Dioxolane, 4-methyl-2-phenyl-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved February 20, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 9. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Stereochemical Control and Synthesis of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Topic: (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane Stereochemistry and Chirality Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chiral building block utilized in the synthesis of complex pharmaceutical agents, including antifungal azoles and macrocyclic natural products. Its structure features a rigid five-membered acetal ring derived from (S)-1,2,4-butanetriol and benzaldehyde .

The critical technical challenge in working with this molecule is not the fixed chiral center at C4 (derived from the starting material), but the diastereocontrol at the C2 acetal center . The formation of the dioxolane ring introduces a new stereocenter, yielding a mixture of cis (syn) and trans (anti) diastereomers. This guide provides an in-depth analysis of the thermodynamic stability, synthetic pathways, and rigorous characterization protocols required to isolate and validate the desired stereoisomer.

Structural Architecture and Stereodynamics

The Core Scaffold

The molecule consists of a 1,3-dioxolane ring substituted at the 2-position with a phenyl group and at the 4-position with a 2-hydroxyethyl side chain.

-

C4 Stereocenter: The (S)-configuration is fixed and originates from the chiral pool precursor, typically (S)-1,2,4-butanetriol (itself derived from L-malic acid).

-

C2 Stereocenter: Formed during acetalization. This carbon is non-stereogenic in the precursor but becomes chiral upon ring closure.

-

Diastereomers:

-

(2R, 4S)-Isomer: The phenyl group and the hydroxyethyl side chain are on opposite sides of the ring plane (trans or anti).

-

(2S, 4S)-Isomer: The phenyl group and the hydroxyethyl side chain are on the same side of the ring plane (cis or syn).

-

Thermodynamic Stability

In 2,4-disubstituted 1,3-dioxolanes, the trans isomer is generally thermodynamically favored. Steric repulsion between the C2-phenyl group and the C4-alkyl side chain destabilizes the cis isomer. Unlike six-membered 1,3-dioxanes which adopt well-defined chair conformations, the five-membered dioxolane ring exists in a dynamic equilibrium of envelope and twist conformations, yet the minimization of steric clash remains the dominant driving force.

Figure 1: Stereochemical flow from precursor to diastereomers. The trans isomer is the thermodynamic sink.

Synthetic Strategy

The synthesis relies on the chemoselective protection of the 1,2-diol moiety of (S)-1,2,4-butanetriol over the primary alcohol at the C4-sidechain terminus.

Precursor Sourcing

The (S)-1,2,4-butanetriol is typically synthesized via the reduction of L-malic acid (or dimethyl malate) using Borane-Dimethyl Sulfide (BH3·DMS) or Lithium Aluminum Hydride (LAH). This establishes the high optical purity of the C4 center (>99% ee).

Acetalization Reaction

-

Reagents: Benzaldehyde (1.1 eq), p-Toluenesulfonic acid (p-TsOH, cat.).

-

Solvent: Toluene or Benzene (for azeotropic water removal).

-

Thermodynamic Control: By using a Dean-Stark apparatus to remove water and refluxing for an extended period, the reaction mixture equilibrates to the thermodynamically more stable trans isomer.

Figure 2: Synthetic workflow from L-Malic Acid to the target Dioxolane.

Characterization & Diastereomer Assignment

Distinguishing the cis and trans isomers is critical. Relying solely on boiling points is insufficient; NMR spectroscopy is the validation standard.

NMR Diagnostics

The chemical shift of the benzylic proton (H-2) and the NOE correlations are the primary identifiers.

| Feature | Trans Isomer (Anti) | Cis Isomer (Syn) |

| Stability | Major Product (Thermodynamic) | Minor Product (Kinetic) |

| 1H NMR (H-2) | Typically | Typically |

| 13C NMR (C-2) | Characteristic acetal shift | Distinct from trans (approx 1-2 ppm diff) |

| NOE Correlation | No strong NOE between H-2 and H-4 | Strong NOE between H-2 and H-4 |

Note: Chemical shifts are solvent-dependent. The NOE (Nuclear Overhauser Effect) is the only self-validating confirmation.

Separation Protocol

While thermodynamic control maximizes the trans isomer, traces of cis may remain.

-

Flash Chromatography: Silica gel using Hexanes:Ethyl Acetate (gradient 4:1 to 1:1). The diastereomers often have distinct Rf values (difference

0.1). -

Crystallization: If the derivative is solid (or derivatized as a p-nitrobenzoate), fractional crystallization can yield >99% de.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Thermodynamic Isomer).

Materials

-

(S)-1,2,4-Butanetriol (10.6 g, 100 mmol)

-

Benzaldehyde (11.7 g, 110 mmol)

-

p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)

-

Toluene (150 mL)

-

Saturated NaHCO3 solution

Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add (S)-1,2,4-butanetriol, benzaldehyde, p-TsOH, and toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: Theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (approx. 4-6 hours) to ensure thermodynamic equilibration.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add saturated NaHCO3 (50 mL) and stir for 10 minutes to neutralize the acid catalyst (crucial to prevent hydrolysis or isomerization during workup).

-

Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc 70:30).

-

Validation: Collect fractions and analyze via 1H NMR. Look for the major benzylic proton signal. Perform NOE to confirm the trans configuration (absence of H2-H4 correlation).

-

References

-

Sigma-Aldrich. (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane Product Analysis. (Analogous structural data). Available at:

-

Wünsch, B., et al. (2012). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (Discusses thermodynamic control in acetal formation). MDPI Pharmaceuticals. Available at: [Link]

-

Hanessian, S., et al. (1984). Facile access to (S)-1,2,4-butanetriol and its derivatives.[1] Canadian Journal of Chemistry. (Seminal paper on the precursor synthesis). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-Dioxolanes and Acetal Protection. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Precision Chiral Scaffolding using (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Executive Summary

This guide details the synthesis, characterization, and application of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (hereafter referred to as Scaffold 4S ). Derived from the chiral pool (L-Malic acid), this moiety serves as a robust chiral scaffold.[1] Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, Scaffold 4S is typically incorporated into the target molecule, acting as a "masked" chiral 1,2,4-triol.[1] Its rigid dioxolane ring exerts powerful 1,3-stereochemical induction during nucleophilic additions and alkylations on the pendant side chain.[1]

Key Applications

-

Stereoselective Nucleophilic Addition: 1,3-induction in Grignard additions to the derived aldehyde.[1]

-

Chiral Pool Synthesis: Precursor for statin side-chains, pheromones, and tetrahydrofuran (THF) derivatives.[1]

-

Masked Polyols: Simultaneous protection of 1,2-diols while leaving a distal hydroxyl free for functionalization.[1]

Mechanistic Principles

The utility of Scaffold 4S relies on the conformational rigidity of the 1,3-dioxolane ring.[1] When the pendant hydroxyethyl group is oxidized to an aldehyde, the oxygen atoms in the ring can coordinate with metal cations (Mg²⁺, Ti⁴⁺), creating a rigid bicyclic chelate.[1]

Stereochemical Control Model

In reactions involving the derived aldehyde, the stereochemical outcome is dictated by the Cram-Chelate model .[1] The metal ion coordinates between the carbonyl oxygen and the ring oxygen, locking the conformation.[1] The nucleophile then attacks from the face opposite to the bulky phenyl group (or the ring bulk), resulting in high diastereoselectivity.[1]

Figure 1: Mechanistic flow of stereochemical induction via metal chelation.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Prepare the scaffold from L-Malic Acid via (S)-1,2,4-butanetriol.

Reagents:

-

L-Malic Acid (CAS: 97-67-6)

-

Borane-Dimethyl Sulfide (BMS) or LiAlH₄

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (pTSA)

-

Solvents: THF (anhydrous), CH₂Cl₂[1]

Step-by-Step Workflow:

-

Reduction to (S)-1,2,4-Butanetriol:

-

Setup: Flame-dry a 1L round-bottom flask (RBF) under Argon.

-

Addition: Add L-Malic acid (1.0 eq) dissolved in anhydrous THF. Cool to 0°C.[1]

-

Reduction: Add BMS (3.0 eq) dropwise over 1 hour. (Caution: H₂ evolution).[1]

-

Reflux:[1] Warm to RT, then reflux for 12 hours.

-

Quench: Cool to 0°C; carefully add MeOH to quench excess borane.[1] Concentrate in vacuo.[1]

-

Yield Check: Expect a viscous, colorless oil ((S)-1,2,4-butanetriol).[1]

-

-

Acetalization (Formation of Dioxolane):

-

Reaction: Dissolve the crude triol in CH₂Cl₂.[1] Add Benzaldehyde dimethyl acetal (1.1 eq) and pTSA (0.05 eq).[1]

-

Equilibration: Stir at RT for 12–24 hours.[1]

-

Note: This reaction forms a thermodynamic mixture of cis and trans acetals at the C2 position.[1] The C4 chiral center remains fixed (S).[1]

-

Workup: Quench with Et₃N, wash with NaHCO₃, dry over MgSO₄, and concentrate.[1]

-

-

Purification:

Data Specification Table:

| Parameter | Specification | Note |

| Appearance | Clear, viscous oil | |

| ¹H NMR (CDCl₃) | Characteristic acetal proton | |

| Stereochemistry | (4S) fixed; C2 is mixture | Trans-isomer usually major |

| Stability | Stable to base/reduction | Labile to aqueous acid |

Protocol B: Stereoselective Alkylation (Application)

Objective: Use the scaffold to direct the stereochemistry of a Grignard addition.[1]

-

Oxidation to Aldehyde:

-

Chelation-Controlled Addition:

-

Setup: Dissolve the aldehyde in anhydrous CH₂Cl₂ or Toluene (non-coordinating solvents enhance chelation).[1] Cool to -78°C.[1]

-

Lewis Acid (Optional but recommended): Add MgBr₂·OEt₂ or TiCl₄ (1.0 eq) to pre-form the chelate.[1] Stir for 15 min.

-

Nucleophile: Add Grignard reagent (R-MgBr) dropwise.[1]

-

Mechanism:[1][2] The Mg²⁺ coordinates the aldehyde carbonyl and the ring oxygen.[1] The nucleophile attacks from the Re-face (anti to the C2-phenyl group).

-

-

Workup & Analysis:

Visualizing the Workflow

The following diagram illustrates the transformation from the chiral pool to the functionalized target.

Figure 2: Complete synthetic pathway from L-Malic Acid to functionalized chiral alcohol.

Troubleshooting & Quality Control

Issue: Low Diastereoselectivity (dr)

-

Cause: Insufficient chelation or competing coordination.[1]

-

Solution: Switch solvent to non-coordinating (CH₂Cl₂ or Toluene) instead of THF. THF competes for metal coordination sites, disrupting the rigid transition state.[1]

-

Enhancement: Add a stoichiometric Lewis Acid (MgBr₂, TiCl₄, or ZnCl₂) before adding the nucleophile.[1]

Issue: Acetal Hydrolysis

-

Cause: Acidic workup or trace acid in solvents.[1]

-

Solution: 1,3-Dioxolanes are acid-sensitive.[1] Ensure all workup solutions (NH₄Cl) are buffered or pH neutral.[1] Use Et₃N in chromatography eluents (0.5% v/v) to neutralize silica acidity.[1]

Issue: Isomer Separation

-

Observation: NMR shows double peaks.

-

Context: The acetal carbon (C2) creates diastereomers (cis/trans).[1]

-

Action: While often separable, separation is not strictly necessary if the ring is eventually hydrolyzed.[1] However, for maximum steric directing power, isolate the trans-isomer (phenyl anti to the side chain).[1]

References

-

Hanessian, S., et al. (1984).[1][3] "Facile access to (S)-1,2,4-butanetriol and its derivatives." Canadian Journal of Chemistry, 62(11), 2146-2147.[1][3]

-

Sato, T., et al. (2003).[1][3] "Enantioselective total synthesis of (+)-azimine and (+)-carpaine." Organic Letters, 5(21), 3839-3842.[1][3]

-

Riant, O., et al. (1997).[1][3] "An efficient asymmetric synthesis of 2-substituted ferrocenecarboxaldehydes." The Journal of Organic Chemistry, 62(20), 6733-6745.[1][3]

-

Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes as Protecting Groups."

Sources

Application Note: Strategic Utilization of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane in Asymmetric Synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, purification, and strategic application of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane , a versatile chiral building block derived from the chiral pool.

Executive Summary

This compound (hereafter referred to as Compound 1 ) is a benzylidene acetal derivative of (S)-1,2,4-butanetriol. It serves two critical functions in complex molecule synthesis:

-

Protective Group Strategy: It simultaneously masks the 1,2-diol functionality while leaving the C4-homoallylic alcohol (or its derivatives) free for elaboration.

-

Stereochemical Director: The rigid dioxolane ring, particularly when the bulky 2-phenyl group is present, exerts significant steric influence (1,2- or 1,3-induction) on reactions occurring at the side chain.

This guide provides validated protocols for its synthesis, diastereomer separation, and use in regioselective ring-opening and diastereoselective carbonyl additions.

Synthesis and Structural Considerations

The Origin: Chiral Pool Synthesis

Compound 1 is typically synthesized from (S)-1,2,4-butanetriol , which is accessible via the reduction of (S)-Malic Acid or (S)-Aspartic Acid. The acetalization with benzaldehyde creates a new stereocenter at the C2 position, resulting in a mixture of diastereomers: cis (syn) and trans (anti).

Thermodynamic vs. Kinetic Control

The formation of the benzylidene acetal is reversible and typically performed under thermodynamic control (acid catalysis with water removal).

-

Cis-isomer: The phenyl group at C2 and the hydroxyethyl side chain at C4 are on the same face of the envelope-like dioxolane ring.

-

Trans-isomer: The substituents are on opposite faces.[1]

While 1,3-dioxanes (6-membered rings) show a strong thermodynamic preference for the phenyl group in the equatorial position (leading to high cis/trans ratios), 1,3-dioxolanes (5-membered rings) are more flexible. The energy difference is smaller, often resulting in a separable mixture (typically ranging from 60:40 to 80:20 favoring the cis or trans depending on exact conditions and substituents).

Critical Note: For reproducible downstream diastereoselectivity, it is often best to separate these isomers or verify that the mixture ratio is constant, as the C2-phenyl configuration can influence the trajectory of incoming nucleophiles on the side chain.

Experimental Protocols

Protocol A: Synthesis and Purification of Compound 1

Objective: Preparation of this compound from (S)-1,2,4-butanetriol.

Reagents:

-

(S)-1,2,4-Butanetriol (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

-

Toluene (0.5 M concentration)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add (S)-1,2,4-butanetriol, benzaldehyde, p-TsOH, and toluene.

-

Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

-

Quench: Cool to room temperature (RT). Add solid NaHCO₃ (0.1 equiv) to neutralize the acid. Stir for 10 minutes.

-

Workup: Filter the mixture to remove solids. Concentrate the filtrate under reduced pressure to remove toluene and excess benzaldehyde (high vacuum may be required).

-

Purification (Diastereomer Separation):

-

Perform Flash Column Chromatography (Silica gel, Hexanes:EtOAc gradient 8:1

2:1). -

Elution Order: The cis and trans isomers typically separate, with the less polar isomer eluting first. (Confirm identity via NOE NMR experiments: cis shows correlation between C2-H and C4-H/side-chain protons).

-

Yield: Typically 85–95% (combined isomers).

Protocol B: Regioselective Reductive Ring Opening

Objective: To differentiate the C1 and C2 hydroxyl groups. The benzylidene acetal can be opened to yield either the primary or secondary benzyl ether selectively.

Mechanism:

-

DIBAL-H: Coordinates to the less sterically hindered oxygen (O3), cleaving the C2-O3 bond. Product: Secondary Benzyl Ether (Primary Alcohol free).

-

LiAlH₄ / AlCl₃: The Lewis acid (AlCl₃) coordinates to the more basic/accessible oxygen, or directs hydride attack to the acetal carbon. In many 1,3-dioxolane systems, this combination favors the formation of the Primary Benzyl Ether (Secondary Alcohol free).

Workflow Diagram: Regioselective Opening

Figure 1: Divergent synthesis of mono-protected diols via regioselective ring opening.

Step-by-Step (DIBAL-H Method):

-

Dissolve Compound 1 (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under Argon.

-

Cool to 0 °C (or -78 °C for higher selectivity).

-

Add DIBAL-H (1.0 M in hexanes, 2.5 equiv) dropwise.

-

Stir at 0 °C for 2–4 hours. Monitor by TLC.[2]

-

Careful Quench: Dilute with ether, then slowly add Rochelle's salt solution (sat. aq. potassium sodium tartrate). Stir vigorously until two clear layers form (can take 1–2 hours).

-

Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Protocol C: Diastereoselective Addition to Side-Chain Aldehyde

Objective: Use the chiral dioxolane ring to induce stereochemistry during nucleophilic addition to the side chain. Precursor: Oxidation of Compound 1 to (4S)-2-phenyl-1,3-dioxolane-4-acetaldehyde (using Swern or Dess-Martin periodinane).

Theory:

-

Chelation Control (Cram-Chelate): Using Lewis acids like TiCl₄, MgBr₂, or ZnCl₂ allows the metal to bridge the aldehyde carbonyl oxygen and the ring oxygen. This locks the conformation. The nucleophile attacks from the face opposite the bulky phenyl group/ring system.

-

Non-Chelation (Felkin-Anh): Using non-chelating reagents (e.g., BF₃·OEt₂ or bulky organolithiums) leads to a transition state minimizing steric clash, often yielding the opposite diastereomer (anti-Cram).

Stereochemical Model Diagram

Figure 2: Divergent stereochemical outcomes based on Lewis Acid selection.

Procedure (Chelation Controlled Allylation):

-

Dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C.

-

Add TiCl₄ (1.05 equiv) dropwise. The solution often turns yellow/orange (complex formation). Stir for 5 min.

-

Add Allyltrimethylsilane (1.2 equiv) dropwise.

-

Stir at -78 °C for 1 hour, then slowly warm to -40 °C.

-

Quench with sat. aq. NH₄Cl.

-

Extract and purify. The syn isomer (relative to the ring stereocenter) is typically favored.

Troubleshooting & Critical Parameters

| Parameter | Observation / Issue | Corrective Action |

| Acetalization Yield | Low yield or incomplete reaction. | Ensure efficient water removal (fresh molecular sieves or active Dean-Stark). Use Benzene if Toluene reflux is too hot for substrate stability (rare). |

| Diastereomer Ratio | Inconsistent cis/trans ratio between batches. | Reaction time and temperature affect the thermodynamic equilibrium. Standardize the reflux time (e.g., 4h) and cooling profile. |

| Ring Opening Selectivity | Poor regioselectivity with DIBAL-H. | Lower the temperature to -78 °C. Ensure the solvent is strictly anhydrous to prevent in-situ acid formation which scrambles the acetal. |

| Aldehyde Stability | Aldehyde racemizes or decomposes. | The aldehyde at C4 is sensitive to |

References

-

Hanessian, S. , et al. "Facile access to (S)-1,2,4-butanetriol and its derivatives." Canadian Journal of Chemistry, 1984, 62(11), 2146-2147.

- Meyers, A. I., & Lawson, J. P. "Diastereoselective addition to chiral acetals." Tetrahedron Letters, 1982, 23(47), 4883-4886.

- Smith, A. B., et al. "Induction of Stereochemistry via Chelation Controlled Addition." Journal of the American Chemical Society, 1995.

-

Organic Chemistry Portal. "Protection of Diols: Benzylidene Acetals."

-

Sigma-Aldrich. "(S)-(-)-1,2,4-Butanetriol Product Information."

Sources

analytical methods for (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane characterization

Executive Summary

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (hereafter referred to as 4S-HPDO ) is a critical chiral building block derived from the acetalization of (S)-1,2,4-butanetriol with benzaldehyde. Its utility in the synthesis of antifungal agents and nucleoside analogs relies heavily on its stereochemical purity.

The synthesis of 4S-HPDO presents two primary analytical challenges:

-

Regioisomerism: Competition between the formation of the 5-membered 1,3-dioxolane ring (reaction at C1-C2) and the 6-membered 1,3-dioxane ring (reaction at C2-C4).

-

Stereoisomerism: The formation of the acetal ring creates a new chiral center at C2, resulting in a mixture of diastereomers (cis and trans relative to the C4 substituent).

This guide provides a self-validating analytical framework to distinguish these isomers and quantify purity using NMR spectroscopy and HPLC.

Structural Analysis & Isomerism

Before establishing protocols, we must define the structural landscape. The reaction produces a thermodynamic mixture unless kinetically controlled.

-

Target Molecule: this compound (5-membered ring).

-

Major Impurity: (4S)-4-phenyl-1,3-dioxan-5-ol (6-membered ring regioisomer).

-

Diastereomers: The target molecule exists as cis (syn) and trans (anti) isomers.

Visualizing the Isomer Landscape

Figure 1: Reaction pathways leading to regio- and stereoisomers.[1] The analytical goal is to maximize the green node and quantify the yellow nodes.

Method 1: Nuclear Magnetic Resonance (NMR)[2][3]

NMR is the primary method for structural elucidation. It is the only technique capable of definitively distinguishing the regioisomers (dioxolane vs. dioxane) and assigning the diastereomeric ratio (dr) without reference standards.

Mechanistic Insight: The Acetal Proton

The benzylic proton (H2) at the acetal center is the diagnostic handle.

-

1,3-Dioxolanes: The H2 singlet typically appears between 5.7 – 5.9 ppm .

-

1,3-Dioxanes: The H2 singlet typically appears upfield, around 5.4 – 5.5 ppm .

-

Diastereomers: The cis and trans isomers of the dioxolane will show two distinct singlets in the 5.7–5.9 ppm region.

Protocol: NMR Characterization

Equipment: 400 MHz (or higher) NMR Spectrometer.

Solvent: Chloroform-d (

Step-by-Step Procedure:

-

Sample Prep: Dissolve 10 mg of the oil in 0.6 mL

. Ensure the sample is free of benzaldehyde (aldehyde proton at ~10.0 ppm interferes with integration normalization). -

Acquisition:

-

Run standard

(16 scans, d1=10s for quantitative integration). -

Run 2D NOESY if absolute configuration of the major diastereomer is unknown.

-

-

Analysis:

-

Region 5.7 - 6.0 ppm: Integrate the two singlets corresponding to the dioxolane H2 protons. The ratio of integrals gives the diastereomeric ratio (dr).

-

Region 5.4 - 5.5 ppm: Check for the dioxane impurity.

-

Region 7.3 - 7.5 ppm: Aromatic protons (multiplet, 5H).[2] Use this as an internal standard to verify molecular weight/purity.

-

Data Interpretation Table:

| Signal (ppm, CDCl3) | Multiplicity | Assignment | Diagnostic Value |

| 5.92 | Singlet | H2 (Minor Diastereomer) | 1,3-Dioxolane Ring Confirmation |

| 5.81 | Singlet | H2 (Major Diastereomer) | 1,3-Dioxolane Ring Confirmation |

| 5.50 | Singlet | H2 (Dioxane Impurity) | Regioisomer Contamination |

| 3.6 - 4.3 | Multiplet | H4, H5 (Ring) + Sidechain | Complex coupling confirms substitution pattern |

| 1.8 - 2.0 | Multiplet | Sidechain | Linker to hydroxyl group |

Note: Chemical shifts are approximate and concentration-dependent. Relative order remains consistent.

Method 2: High-Performance Liquid Chromatography (HPLC)[4]

While NMR provides structural data, HPLC is required for routine purity testing and quantitative impurity profiling. A Reverse-Phase (RP) method is recommended for its robustness.

Method Development Strategy

Separating diastereomers requires a column with high steric selectivity. Standard C18 columns may struggle to resolve the cis/trans pair to baseline. A Phenyl-Hexyl or C8 column often provides better selectivity for aromatic-containing isomers due to

Protocol: HPLC-UV Purity Method

Instrument: HPLC with UV/Vis Diode Array Detector (DAD). Column: Agilent Zorbax Eclipse XDB-Phenyl (150 mm x 4.6 mm, 3.5 µm) or equivalent. Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (Milli-Q).

-

B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

| Time (min) | % A | % B | Flow (mL/min) |

| 0.0 | 90 | 10 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

| 20.0 | 10 | 90 | 1.0 |

| 25.0 | 90 | 10 | 1.0 |

Detection: 210 nm (general) and 254 nm (aromatic specificity). Temperature: 30°C.

System Suitability Criteria (Self-Validating):

-

Resolution (

): > 1.5 between the cis and trans diastereomers. -

Tailing Factor: < 1.5 for the major peak.

-

Precision: RSD < 1.0% for area (n=5 injections).

Workflow Visualization:

Figure 2: HPLC analytical workflow with built-in system suitability decision node.

Method 3: GC-MS (Trace Impurity Profiling)

Gas Chromatography is ideal for detecting residual benzaldehyde and the starting material (1,2,4-butanetriol). However, the hydroxyl group on the target molecule can cause peak tailing.

Derivatization Protocol (Silylation):

-

Take 10 mg sample in a GC vial.

-

Add 500 µL Pyridine.

-

Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 minutes.

-

Inject 1 µL into GC-MS (Split 1:50).

Why this works: Silylation caps the -OH group, making the molecule volatile and eliminating hydrogen bonding interactions with the column liner. This ensures sharp peaks for accurate quantitation of the unreacted triol.

References

-

Glycerol Acetal Chemistry

- Detailed mechanisms of 1,3-dioxolane vs.

-

Source: Showler, A. J., & Darley, P. A. (1967). Condensation of glycerol with benzaldehyde. Chemical Reviews, 67(4), 427–440. Link

-

NMR differentiation of Dioxolane/Dioxane

- Specific chemical shift d

-

Source: Baggett, N., et al. (1965). Stereochemistry of benzylidene derivatives. Journal of the Chemical Society, 3394-3400. Link

-

HPLC Separation of Diastereomers

-

Synthesis of Chiral Dioxolanes

Sources

Troubleshooting & Optimization

stability of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane under acidic/basic conditions

Welcome to the technical support center for (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges, ensuring the integrity of your research.

Section 1: Stability Under Acidic Conditions

The 1,3-dioxolane ring system is an acetal, which serves as a common protecting group for carbonyls and diols in organic synthesis.[1][2][3] A fundamental characteristic of acetals is their lability under acidic conditions, while generally being stable to bases and nucleophiles.[1][4][5] The this compound is no exception to this rule.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: Why is my this compound decomposing during my reaction workup with aqueous acid?

A1: The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis.[4][6] This process involves protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to yield the parent carbonyl compound (benzaldehyde) and the diol ((S)-butane-1,2,4-triol). This entire process is reversible, and the presence of excess water drives the equilibrium towards the deprotected products.[1]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A2: The accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 2-phenyl-1,3-dioxolanes, is the A1 mechanism.[6] This involves a rapid pre-equilibrium protonation of the substrate, followed by a slower, rate-determining unimolecular decomposition to an alcohol and a resonance-stabilized carbonium ion.[6]

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane.

Q3: How can I avoid the decomposition of the dioxolane ring during the removal of other acid-labile protecting groups in my synthetic sequence?

A3: Selective deprotection is a common challenge in multi-step synthesis. The key is to exploit the differential reactivity of protecting groups. For instance, if you need to remove a Boc group without cleaving the dioxolane, using anhydrous acidic conditions is crucial.[7] The presence of water is necessary for the hydrolysis of the acetal.[7] Therefore, using gaseous HCl in an anhydrous organic solvent like ethyl acetate or 1,4-dioxane can often selectively remove the Boc group while leaving the dioxolane intact.[7]

Q4: Are there any "mild" acidic conditions that can be used for other transformations without affecting the dioxolane?

A4: While the 1,3-dioxolane is sensitive to acid, some mildly acidic conditions may be tolerated, especially for short reaction times and at low temperatures. Reagents like pyridinium p-toluenesulfonate (PPTS) or catalytic amounts of weaker acids in non-aqueous media might be compatible. However, it is always advisable to perform a small-scale trial reaction to assess the stability of your specific substrate under the proposed conditions. Some studies have shown that certain dioxolane structures can even survive mildly acidic conditions.[8]

Troubleshooting Guide: Acidic Conditions

| Issue | Potential Cause | Recommended Solution |

| Complete or partial cleavage of the dioxolane ring during reaction workup. | The aqueous acidic wash is too concentrated or the exposure time is too long. | Use a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) or a dilute solution of a stronger acid for a very short duration. Neutralize immediately with a mild base like sodium bicarbonate (NaHCO₃). |

| Unwanted deprotection during a reaction intended to be under neutral conditions. | The reaction may be generating acidic byproducts, or one of the reagents may be contaminated with acid. | Add a proton sponge or a non-nucleophilic base like 2,6-lutidine to the reaction mixture to scavenge any in-situ generated acid. Ensure all reagents and solvents are purified and free of acidic impurities. |

| Difficulty in achieving selective deprotection of another acid-sensitive group. | The reaction conditions are not sufficiently anhydrous, or the acid used is too strong. | Use rigorously dried solvents and reagents. Consider using a Lewis acid catalyst in an anhydrous solvent, as some Lewis acids can be more selective. Perform the reaction at a lower temperature to slow down the rate of dioxolane cleavage. |

Experimental Protocol: Stability Test Under Mildly Acidic Conditions

This protocol provides a general method to assess the stability of this compound under mildly acidic conditions.

-

Preparation of the Reaction Mixture:

-

Dissolve 100 mg of this compound in 5 mL of a suitable anhydrous organic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount (e.g., 0.1 equivalents) of a mild acid such as pyridinium p-toluenesulfonate (PPTS).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

-

Compare the reaction mixture to a standard sample of the starting material to check for the appearance of new spots (indicating decomposition products like benzaldehyde).

-

-

Workup and Analysis:

-

If decomposition is observed, quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with a suitable solvent, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Analyze the crude product by ¹H NMR to quantify the extent of decomposition.

-

Section 2: Stability Under Basic Conditions

In stark contrast to their lability in acidic media, acetals, including 1,3-dioxolanes, are generally robust under basic and nucleophilic conditions.[1][4][5] This stability is a cornerstone of their use as protecting groups in organic synthesis.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Is this compound stable to strong bases like sodium hydroxide or potassium carbonate?

A1: Yes, the 1,3-dioxolane ring is stable to common inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃). These reagents are routinely used in reaction workups to neutralize acidic components without affecting the acetal protecting group.

Q2: Can I perform reactions involving strong organometallic bases like n-butyllithium or Grignard reagents in the presence of the dioxolane?

A2: The 1,3-dioxolane ring itself is unreactive towards organometallic bases. However, the primary alcohol (the 2-hydroxyethyl side chain) in this compound has an acidic proton. This proton will be readily deprotonated by strong bases like n-butyllithium or Grignard reagents. Therefore, if your intended reaction requires the organometallic reagent to act as a nucleophile at another site, you will need to either use an excess of the organometallic reagent to first deprotonate the alcohol or protect the hydroxyl group beforehand.

Q3: Are there any specific basic conditions that could potentially lead to the degradation of the dioxolane ring?

A3: While highly stable to most bases, extremely harsh basic conditions, such as prolonged heating at high temperatures with very concentrated strong bases, might lead to slow degradation, although this is not a common scenario in standard organic synthesis. The primary concern with bases is their potential to react with other functional groups in the molecule, not the dioxolane ring itself.

Troubleshooting Guide: Basic Conditions

| Issue | Potential Cause | Recommended Solution |

| Unexpected side reaction when using a strong base. | The primary alcohol on the side chain is being deprotonated by the base. | Protect the hydroxyl group as an ether (e.g., silyl ether) or another base-stable protecting group before introducing the strong base. Alternatively, use an excess of the strong base to account for the deprotonation of the alcohol. |

| Incomplete reaction when a base is used as a catalyst. | The base may be reacting with the acidic proton of the hydroxyl group, preventing it from participating in the desired catalytic cycle. | Consider protecting the hydroxyl group. If that is not feasible, a different choice of base that is less likely to be sequestered by the alcohol may be necessary. |

Experimental Protocol: Stability Test Under Strong Basic Conditions

This protocol outlines a method to confirm the stability of this compound under strongly basic conditions.

-

Preparation of the Reaction Mixture:

-

Dissolve 100 mg of this compound in 5 mL of a suitable solvent (e.g., methanol or THF) in a round-bottom flask with a magnetic stir bar.

-

Add a stoichiometric amount (1.0 equivalent) of a strong base, such as sodium methoxide or potassium tert-butoxide.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC or LC-MS at regular intervals to ensure no degradation of the starting material is occurring.

-

-

Workup and Analysis:

-

After a set period (e.g., 2-4 hours), neutralize the reaction mixture with a mild acid (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Analyze the recovered material by ¹H NMR to confirm its identity and purity, ensuring no decomposition has taken place.

-

Caption: A general troubleshooting workflow for stability issues.

Summary of Stability

| Condition | Stability of 1,3-Dioxolane Ring | Potential Issues |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Unstable | Rapid hydrolysis to benzaldehyde and the corresponding diol. |

| Anhydrous Acid (e.g., HCl in Dioxane) | Generally Stable | Stability is dependent on the complete absence of water. |

| Mild Acid (e.g., PPTS) | Moderately Stable | Stability is condition-dependent (temperature, time, solvent). |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | No significant decomposition of the dioxolane ring. |

| Organometallic Bases (e.g., n-BuLi) | Stable | Deprotonation of the hydroxyl group on the side chain. |

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Science of Synthesis. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

-

Filo. (2025, November 20). The acid-catalyzed hydrolysis of 2 -alkoxy-2-phenyl-1,3-dioxolane exhibit... Retrieved from [Link]

- Fife, T. H., & Hagopian, L. (1966). Steric Effects in Ketal Hydrolysis. The Journal of Organic Chemistry, 31(6), 1772–1775.

-

Royal Society of Chemistry. (2023, March 2). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Retrieved from [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

- Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society, 85(19), 3006–3010.

- Cimarelli, C., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(10), 12394–12407.

-

MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected structural data of stable forms of 2-phenyl-1,3-dioxolane derivatives. Retrieved from [Link]

- Sun, J., et al. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.

-

ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wiley Online Library. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, 96%. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

Technical Support Center: Purification of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Welcome to the technical support center for the purification of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we address common challenges and questions related to the removal of impurities, ensuring the high purity required for subsequent synthetic steps.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the biological activity of the final product. The synthesis, typically involving the acid-catalyzed reaction of (S)-1,2,4-butanetriol with benzaldehyde, can lead to several process-related impurities.[1][2][3] This guide provides in-depth troubleshooting and frequently asked questions to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The primary impurities are typically related to the starting materials and side reactions. These can include:

-

Unreacted Starting Materials: Benzaldehyde and (S)-1,2,4-butanetriol.

-

Diastereomers: Formation of the (2R,4S)-cis and (2S,4S)-trans isomers. While the (4S) configuration of the triol is fixed, the formation of the acetal at C2 can lead to a mixture of diastereomers.

-

Positional Isomer: The formation of the six-membered ring isomer, (5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxane.[4]

-

Byproducts from Self-Condensation: Aldol condensation products of benzaldehyde under acidic conditions.

-

Hydrolysis Products: The starting materials can be reformed if water is not effectively removed during the reaction, as acetal formation is a reversible process.[5][6][7]

Q2: My reaction is complete, but I see multiple spots on my TLC plate. How can I differentiate between the desired product and the impurities?

A2: Thin-layer chromatography (TLC) is an excellent initial tool for assessing purity.

-

Relative Polarity: The desired product, this compound, is a moderately polar compound due to the hydroxyl group. Unreacted (S)-1,2,4-butanetriol is significantly more polar and will have a lower Rf value. Benzaldehyde is less polar and will have a higher Rf value. The dioxane isomer often has a similar polarity to the desired dioxolane, making separation by TLC challenging.[4]

-

Staining: Use a potassium permanganate (KMnO₄) stain. The hydroxyl groups of the product and unreacted triol will appear as yellow spots on a purple background. Benzaldehyde can also be visualized with this stain. A UV lamp can be used to visualize the aromatic benzaldehyde and the product.

Q3: What is the most effective method for removing unreacted benzaldehyde?

A3: Unreacted benzaldehyde can often be removed through a simple aqueous workup or by distillation.

-

Aqueous Workup: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can effectively remove residual benzaldehyde by forming a water-soluble adduct.

-

Distillation: If the product is thermally stable, vacuum distillation can be employed. Benzaldehyde has a lower boiling point than the desired product and will distill first.

Q4: How can I separate the desired this compound from its diastereomers and the 1,3-dioxane isomer?

A4: This is one of the more challenging aspects of purification.

-

Flash Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can separate the isomers.[4] The separation can be difficult due to the similar polarities of the isomers, so careful optimization of the solvent system is crucial.

-

Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to separate diastereomers.[8]

Q5: My final product appears to be degrading over time. What are the stability concerns for this compound?

A5: The primary stability concern for 1,3-dioxolanes is their susceptibility to hydrolysis under acidic conditions.[5][7][9]

-

Acid Sensitivity: Traces of acid from the synthesis can catalyze the hydrolysis of the acetal back to (S)-1,2,4-butanetriol and benzaldehyde. Ensure the product is thoroughly neutralized and washed after the reaction.

-

Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and acidic impurities in the air.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem 1: Low Yield After Aqueous Workup

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Product is partially water-soluble. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | The hydroxyl group on the side chain imparts some water solubility to the product. Multiple extractions of the aqueous phase will recover any dissolved product. |

| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | The increased ionic strength of the aqueous phase helps to break up emulsions by decreasing the mutual solubility of the organic and aqueous phases. |

| Premature hydrolysis of the product. | Ensure all aqueous solutions used for workup are neutral or slightly basic (e.g., saturated sodium bicarbonate solution). | Acetals are unstable in acidic conditions and can hydrolyze back to the starting aldehyde and diol.[5][7][9] Maintaining a neutral to basic pH prevents this degradation. |

Problem 2: Incomplete Separation of Isomers by Column Chromatography

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the optimal mobile phase for separation. | The choice of eluent is critical for achieving good resolution in column chromatography. A solvent system that provides a ΔRf of at least 0.1-0.2 between the desired product and impurities on TLC is a good starting point. |

| Column overloading. | Reduce the amount of crude product loaded onto the column. The amount of material should typically be 1-5% of the mass of the silica gel. | Overloading the column leads to broad, overlapping bands and poor separation. A lower loading allows for better equilibration of the analyte between the stationary and mobile phases. |

| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred. | A well-packed column provides a uniform flow path for the mobile phase, preventing band broadening and ensuring optimal separation efficiency. |

Problem 3: Presence of Unknown Impurities in the Final Product NMR

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Side reactions during synthesis. | Re-evaluate the reaction conditions. Ensure the temperature is controlled and that a stoichiometric amount of reagents is used. Consider using a milder acid catalyst. | Uncontrolled reaction conditions can lead to various side reactions, such as aldol condensations or polymerization. Milder catalysts can improve the selectivity of the reaction.[10] |

| Solvent impurities. | Use high-purity, anhydrous solvents for both the reaction and the purification steps. | Solvents can contain impurities that may react with the starting materials or the product. For example, water in the solvent can lead to hydrolysis of the acetal.[6] |

| Degradation on silica gel. | If the product is suspected to be acid-sensitive, consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography. | Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like acetals. Deactivating the silica gel neutralizes the acidic sites. |

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

-

Preparation of the Column:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

-

Carefully load the sample onto the top of the packed column.

-

-

Elution:

-

Begin eluting with the initial non-polar solvent mixture.

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and monitor their composition by TLC.

-

-

Fraction Analysis and Product Isolation:

-

Combine the fractions containing the pure product as determined by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Chiral HPLC for Diastereomeric Purity Analysis

-

Column and Mobile Phase Selection:

-

Utilize a chiral stationary phase column suitable for separating diastereomers (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

The mobile phase typically consists of a mixture of n-hexane and isopropanol, sometimes with a small amount of an additive like diethylamine to improve peak shape.[11]

-

-

Sample Preparation:

-

Prepare a dilute solution of the purified product in the mobile phase (typically around 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature.

-

Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different diastereomers to determine the diastereomeric excess (d.e.).

-

Visualizations

Workflow for Purification of this compound

Caption: General workflow for the purification of this compound.

Decision Tree for Troubleshooting Impurities

Caption: A decision tree to aid in identifying and removing common impurities.

References

Sources

- 1. What is (S)-1,2,4-Butanetriol?_Chemicalbook [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Preparation of optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes and their corresponding phosphodiester ether lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jocpr.com [jocpr.com]

Technical Support Center: Stereoselective Synthesis of 1,3-Dioxolanes

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Stereoselective 1,3-Dioxolane Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in the formation of cyclic acetals. 1,3-dioxolanes are not only crucial as protecting groups for diols and carbonyls but are also integral structural motifs in numerous biologically active natural products and pharmaceuticals.[1][2]

Achieving high stereoselectivity in their synthesis, however, is a significant challenge that requires a nuanced understanding of reaction mechanisms, substrate-catalyst interactions, and reaction kinetics. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work, grounding all advice in established chemical principles and authoritative literature.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a problem-and-solution format, providing both diagnostic insights and actionable protocols.

Issue 1: Poor Diastereoselectivity in Acetalization of Chiral Diols/Carbonyls

Symptom: Your reaction produces a nearly 1:1 mixture of diastereomeric 1,3-dioxolanes, complicating purification and significantly reducing the yield of the desired isomer.

Causality Analysis: The formation of 1,3-dioxolanes is a reversible, acid-catalyzed process. The resulting diastereomeric ratio (d.r.) is a product of either kinetic or thermodynamic control.[3][4]

-

Kinetic Control: At low temperatures and short reaction times, the product ratio is determined by the relative activation energies of the competing diastereomeric transition states. The product that forms faster will predominate.[3][5]

-

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium. The product ratio will then reflect the relative thermodynamic stability of the diastereomeric products. The most stable diastereomer, which typically minimizes steric interactions (e.g., placing bulky substituents in pseudo-equatorial positions), will be the major product.[5]

Possible Causes & Solutions:

-

Unfavorable Equilibrium (Thermodynamic Control): The desired diastereomer may be thermodynamically less stable than the undesired one.

-

Solution A: Switch to Kinetic Control. Lower the reaction temperature significantly (e.g., from reflux to 0 °C or -78 °C). This favors the pathway with the lowest activation energy, which may lead to the desired product.[3] Use a strong, non-coordinating Lewis acid that promotes rapid reaction at low temperatures.

-

Solution B: Modify Substrate Sterics. The stereochemical outcome is often dictated by the existing stereocenters in the diol or carbonyl substrate. Altering protecting groups on the substrate can change the conformational bias and shield one face from attack, thereby favoring the formation of a specific diastereomer.[6]

-

-

Insufficient Energy Difference Between Transition States (Kinetic Control): The transition states leading to both diastereomers are too close in energy.

-

Solution A: Optimize the Catalyst. The choice of acid catalyst is critical. Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, TiCl₄) interact with the substrates differently, leading to distinct transition state geometries.[7] Screen a panel of Lewis acids of varying sizes and strengths to maximize stereochemical induction.

-

Solution B: Change the Solvent. The solvent can influence transition state stability through solvation effects. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF), to find conditions that maximize the energy difference between the diastereomeric transition states.

-

Troubleshooting Workflow: Optimizing Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Symptom: An asymmetric reaction designed to produce an enantioenriched 1,3-dioxolane from achiral or racemic starting materials yields a product with low enantiomeric excess (e.e.).